molecular formula C14H13ClN2O2S B1520394 N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide CAS No. 1235441-48-1

N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide

Cat. No.: B1520394
CAS No.: 1235441-48-1
M. Wt: 308.8 g/mol
InChI Key: FQQWGHGXXLNTOG-UHFFFAOYSA-N
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Description

N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide: is a versatile small molecule scaffold with a molecular weight of 308.79 g/mol. It is characterized by its unique structure, which includes a thiophene ring, a chloropropanamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide typically involves the following steps:

  • Formation of 2-chloropropanamide: This can be achieved by reacting propanoic acid with thionyl chloride to form propanoyl chloride, which is then reacted with ammonia to yield 2-chloropropanamide.

  • Coupling with 4-aminophenyl thiophene-2-carboxamide: The 2-chloropropanamide is then coupled with 4-aminophenyl thiophene-2-carboxamide using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chloro group can be reduced to form a primary amine.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary amines.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. The chloro group can participate in electrophilic reactions, further affecting the compound's biological activity.

Comparison with Similar Compounds

  • N-[4-(2-chloroethanamido)phenyl]thiophene-2-carboxamide

  • N-[4-(2-bromopropanamido)phenyl]thiophene-2-carboxamide

  • N-[4-(2-fluoropropanamido)phenyl]thiophene-2-carboxamide

Uniqueness: N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide stands out due to its specific chloro substituent, which imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[4-(2-chloropropanoylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-9(15)13(18)16-10-4-6-11(7-5-10)17-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWGHGXXLNTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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